molecular formula C13H16N2O4 B1653646 Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester CAS No. 18794-95-1

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester

Cat. No.: B1653646
CAS No.: 18794-95-1
M. Wt: 264.28 g/mol
InChI Key: MFDAYPUMYVAJLG-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester is an organic compound with a complex structure that includes a butanoic acid backbone, a methoxyphenyl group, and a hydrazono functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester typically involves the reaction of ethyl butanoate with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include ethyl butanoate, 4-methoxyphenylhydrazine, and an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydrazono group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-, 4-methylpentyl ester: Similar structure but lacks the hydrazono and methoxyphenyl groups.

    4-(4-Methoxyphenyl)butyric acid: Contains a methoxyphenyl group but lacks the hydrazono and ester functionalities.

Uniqueness

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester is unique due to the presence of both the hydrazono and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(17)12(9(2)16)15-14-10-5-7-11(18-3)8-6-10/h5-8,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAYPUMYVAJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18794-95-1
Record name 2-((4-METHOXY-PHENYL)-HYDRAZONO)-3-OXO-BUTYRIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester
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Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester
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Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester
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Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester
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Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester
Reactant of Route 6
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester

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